molecular formula C18H22N2 B3025613 trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline CAS No. 908294-68-8

trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline

Cat. No. B3025613
M. Wt: 266.4 g/mol
InChI Key: BABQFMPURPKJNW-UHFFFAOYSA-N
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Description

“trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline”, also known as Dipimp, is an organic compound used as an effective organic ligand . It forms various metal complexes (Fe, Ni, Co, etc.) in organic reactions .


Molecular Structure Analysis

The molecular formula of “trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline” is C18H22N2 . Its molecular weight is 266.39 g/mol . The InChI Key is BABQFMPURPKJNW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline” is a crystalline powder .

Scientific Research Applications

Synthesis and Catalysis

Trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline has been synthesized and used in various chemical reactions. Its application in catalysis is notable, particularly in coupling reactions and polymerizations. For instance, it has been utilized in the Suzuki coupling reaction of p-bromoanisole and phenylboronic acid (Yorke et al., 2010). Additionally, it acts as a catalyst in transfer hydrogenation of ketones, demonstrating its versatility in catalytic applications (Tsaulwayo et al., 2021).

Photophysical Properties

The compound's photophysical properties have been explored, particularly in the context of silver(I) coordination polymers. These studies involve understanding how the compound interacts with light and its potential applications in materials science (Njogu et al., 2017).

Organometallic Chemistry

In organometallic chemistry, trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline is used to form complexes with various metals, contributing to the understanding of metal-ligand interactions. These complexes have been studied for their structural and reactivity properties, enhancing the knowledge in the field of coordination chemistry and organometallics (Raja et al., 2013).

Polymerization Catalyst

It has shown efficacy as a catalyst in the polymerization of ethylene and other olefins. This includes its role in coordinative chain transfer polymerization (CCTP), which is crucial for producing polymers with specific properties (Kretschmer et al., 2010).

Coordination Chemistry

The compound has been a subject of research in coordination chemistry, where its ability to form complexes with various metals is explored. These studies are critical for advancing the understanding of ligand-metal interactions, which has implications in catalysis and material science (Mechria et al., 2015).

Photochemical Studies

Trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline has been used in studies focused on photochemical properties. This includes investigations into photoisomerization, which are important for developing photoresponsive materials (Coelho et al., 2013).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It may cause skin and eye irritation, and may be harmful if swallowed . Safety measures include wearing suitable protective equipment, preventing dispersion of dust, and washing hands and face thoroughly after handling .

properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-1-pyridin-2-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-13(2)16-9-7-10-17(14(3)4)18(16)20-12-15-8-5-6-11-19-15/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABQFMPURPKJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361642
Record name Benzenamine, 2,6-bis(1-methylethyl)-N-(2-pyridinylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline

CAS RN

149810-35-5, 908294-68-8
Record name Benzenamine, 2,6-bis(1-methylethyl)-N-(2-pyridinylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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